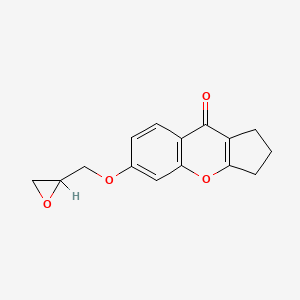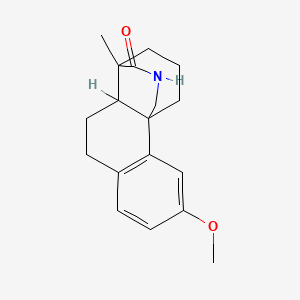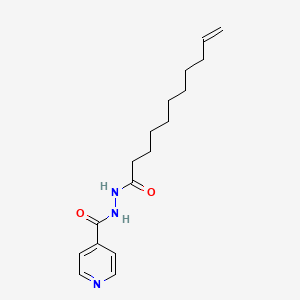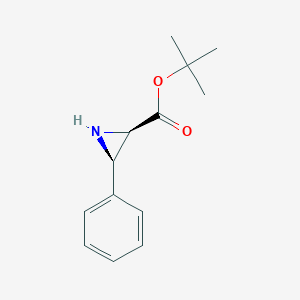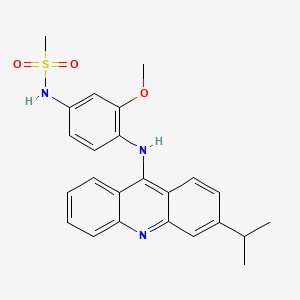
Methanesulfonanilide, 4'-((3-isopropyl-9-acridinyl)amino)-3'-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 4’-((3-isopropyl-9-acridinyl)amino)-3’-methoxy- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methanesulfonanilide group attached to a 3-isopropyl-9-acridinyl moiety, with an additional methoxy group at the 3’ position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((3-isopropyl-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acridinyl moiety: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the isopropyl group: This step often involves alkylation reactions using isopropyl halides under basic conditions.
Attachment of the methanesulfonanilide group: This is usually done through sulfonation reactions, where methanesulfonyl chloride reacts with aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
Methanesulfonanilide, 4’-((3-isopropyl-9-acridinyl)amino)-3’-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Methanesulfonanilide, 4’-((3-isopropyl-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Methanesulfonanilide, 4’-((3-isopropyl-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes. Additionally, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
Methanesulfonanilide derivatives: Compounds with similar methanesulfonanilide groups but different substituents.
Acridine derivatives: Compounds containing the acridine moiety with various functional groups.
Methoxy-substituted anilines: Compounds with methoxy groups attached to aniline derivatives.
Uniqueness
Methanesulfonanilide, 4’-((3-isopropyl-9-acridinyl)amino)-3’-methoxy- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
76708-37-7 |
|---|---|
分子式 |
C24H25N3O3S |
分子量 |
435.5 g/mol |
IUPAC 名称 |
N-[3-methoxy-4-[(3-propan-2-ylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H25N3O3S/c1-15(2)16-9-11-19-22(13-16)25-20-8-6-5-7-18(20)24(19)26-21-12-10-17(14-23(21)30-3)27-31(4,28)29/h5-15,27H,1-4H3,(H,25,26) |
InChI 键 |
XJEOXUXDETYOBA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





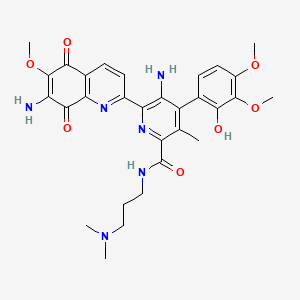
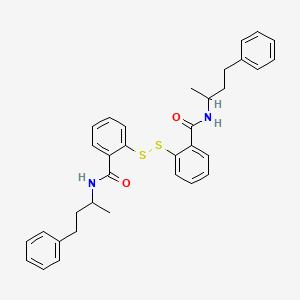
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
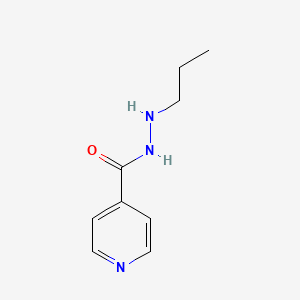
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
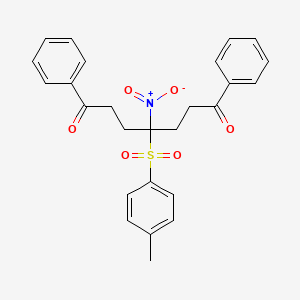
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
